

JNJ-47965567 in Electrophysiology and Patch-Clamp Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

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This document provides detailed application notes and protocols for the use of **JNJ-47965567**, a potent and selective P2X7 receptor antagonist, in electrophysiology and patch-clamp studies. **JNJ-47965567** is a valuable tool for investigating the role of the P2X7 receptor in various physiological and pathological processes, including neuroinflammation, neuropathic pain, and neuropsychiatric disorders.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **JNJ-47965567**, facilitating comparison across different species and experimental systems.

Table 1: Binding Affinity and Potency of **JNJ-47965567**

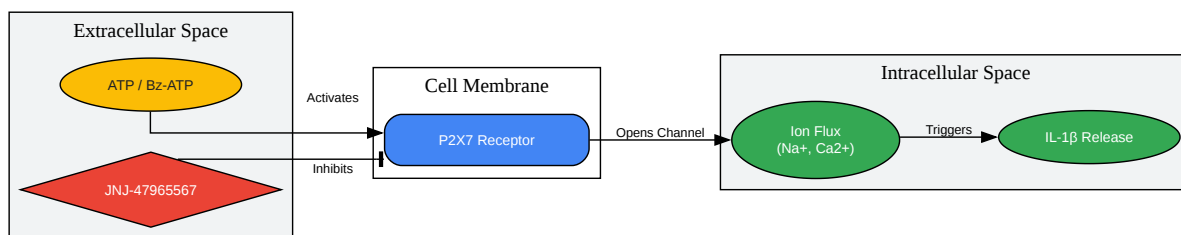
Species	Assay Type	Parameter	Value
Human	Radioligand Binding	pKi	7.9 ± 0.07 [1][3]
Rat	Radioligand Binding	pKi	8.7 ± 0.07 [3]
Human	IL-1 β Release (Whole Blood)	pIC50	6.7 ± 0.07 [1][3]
Human	IL-1 β Release (Monocytes)	pIC50	7.5 ± 0.07 [1][3]
Rat	IL-1 β Release (Microglia)	pIC50	7.1 ± 0.1 [1][3]
Mouse	Ethidium+ Uptake	IC50	54 ± 24 nM[4]
Human	Electrophysiology	% Inhibition	93.9 ± 1.9 (at 100 nM) [3]

Table 2: In Vivo Efficacy of **JNJ-47965567**

Species	Model	Parameter	Value
Rat	Brain P2X7 Receptor Autoradiography	Brain EC50	78 ± 19 ng·mL ⁻¹ [1][3]

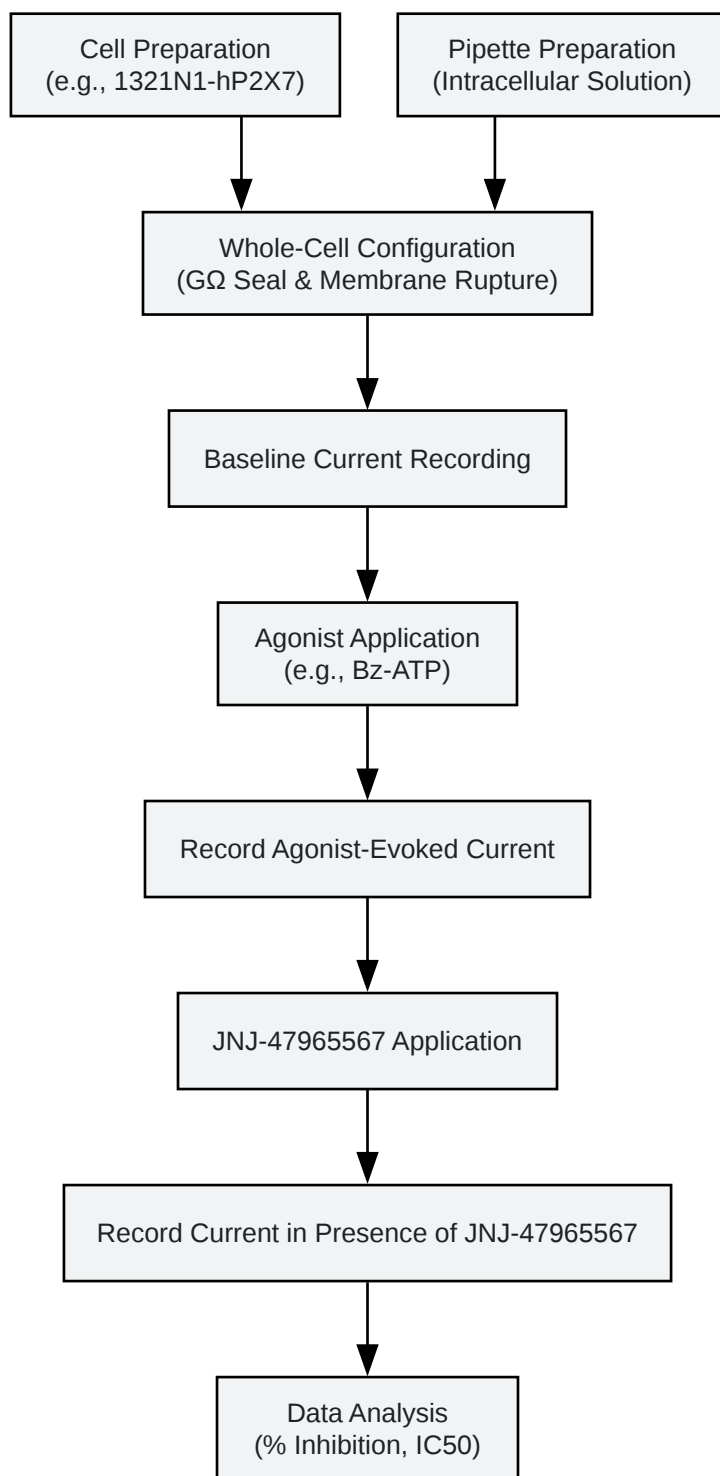
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **JNJ-47965567** and a typical experimental workflow for its characterization using patch-clamp electrophysiology.



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Figure 1: P2X7 receptor signaling and inhibition by **JNJ-47965567**.



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Figure 2: Experimental workflow for patch-clamp analysis of **JNJ-47965567**.

Experimental Protocols

This section provides detailed protocols for the electrophysiological characterization of **JNJ-47965567** using whole-cell patch-clamp.

Protocol 1: Whole-Cell Patch-Clamp Recording of hP2X7 Currents and Inhibition by JNJ-47965567

This protocol is designed for recording currents from human P2X7 receptors expressed in a stable cell line, such as 1321N1 astrocytoma cells.

1. Materials and Solutions

- Cell Line: 1321N1 cells stably expressing human P2X7 (hP2X7).
- Extracellular Solution (ECS) (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, 3 KCl. Adjust pH to 7.4 with NaOH.
- Intracellular Solution (ICS) (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂. Adjust pH to 7.2 with KOH.
- Agonist Stock: 10 mM Bz-ATP in sterile water.
- Antagonist Stock: 10 mM **JNJ-47965567** in DMSO.[\[4\]](#)

2. Cell Preparation

- Culture 1321N1-hP2X7 cells on glass coverslips in appropriate media.
- Use cells for recording 24-48 hours after plating.
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS at 1-2 mL/min.

3. Pipette Preparation and Sealing

- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with ICS.
- Mount the filled pipette on the headstage of the patch-clamp amplifier.

- Under visual control, approach a target cell with the pipette tip while applying slight positive pressure.
- Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance ($G\Omega$) seal.

4. Whole-Cell Recording and Drug Application

- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Allow the cell to stabilize for 2-5 minutes.
- Establish a baseline recording of the holding current.
- Apply the P2X7 receptor agonist, Bz-ATP (e.g., 100 μ M), to the cell and record the inward current.
- Wash out the agonist with ECS until the current returns to baseline.
- Pre-incubate the cell with **JNJ-47965567** (e.g., 100 nM) for 5-6 minutes.[\[3\]](#)
- Co-apply Bz-ATP and **JNJ-47965567** and record the resulting current.
- Wash out both compounds.

5. Data Analysis

- Measure the peak amplitude of the Bz-ATP-evoked current in the absence and presence of **JNJ-47965567**.
- Calculate the percentage inhibition of the current by **JNJ-47965567**.
- To determine the IC_{50} , repeat the experiment with a range of **JNJ-47965567** concentrations and fit the data to a concentration-response curve.

Protocol 2: Determining the Mechanism of Action (Competitive vs. Non-competitive Antagonism)

This protocol is an extension of Protocol 1 and is designed to investigate whether **JNJ-47965567** acts as a competitive or non-competitive antagonist.

1. Procedure

- Follow steps 1-4 of Protocol 1 to establish a stable whole-cell recording.
- Generate a concentration-response curve for the agonist (Bz-ATP) by applying increasing concentrations and recording the peak current at each concentration.
- Wash out the agonist and incubate the cell with a fixed concentration of **JNJ-47965567** (e.g., 30 nM).^[3]
- In the continued presence of **JNJ-47965567**, generate a second agonist concentration-response curve.
- Repeat with multiple concentrations of **JNJ-47965567** if desired.

2. Data Analysis

- Plot the agonist concentration-response curves in the absence and presence of **JNJ-47965567**.
- A rightward shift in the agonist EC₅₀ with no change in the maximal response is indicative of competitive antagonism.
- A decrease in the maximal response with or without a change in the EC₅₀ suggests non-competitive or mixed antagonism.^[4] While initial studies suggested a competitive mechanism for **JNJ-47965567** at human and rat P2X₇, subsequent research on murine P2X₇ indicated a non-competitive mechanism.^[4] Therefore, careful analysis is crucial.

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